N-(4-acetylphenyl)dodecanamide
Description
N-(4-Acetylphenyl)dodecanamide is an amide derivative characterized by a dodecanoyl (12-carbon) chain linked via an amide bond to a 4-acetylphenyl group. This compound is synthesized through chloroacetylation of 4-aminoacetophenone, followed by substitution reactions with thiocarbamoyl or other nucleophilic reagents . Its structure combines hydrophobic (dodecanoyl) and aromatic (4-acetylphenyl) moieties, making it a versatile intermediate in medicinal and organic chemistry. Notably, it serves as a precursor for sulfonamide chalcones and thiophene carboxamide derivatives, which exhibit antitubercular and antioxidant activities .
Properties
CAS No. |
355370-54-6 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)dodecanamide |
InChI |
InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-19-15-13-18(14-16-19)17(2)22/h13-16H,3-12H2,1-2H3,(H,21,23) |
InChI Key |
JGAGRIVIJXJPIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chain Length Variants
N-(4-Acetylphenyl)hexadecanamide
- Structure : Features a 16-carbon chain instead of 12.
- Properties: Increased hydrophobicity due to the longer alkyl chain may enhance lipid membrane permeability.
Functional Group Modifications
N4-Lauroylsulfacetamide
- Structure: N-[4-[(acetylamino)sulfonyl]phenyl]dodecanamide (CAS: Not provided).
- Comparison: Incorporates a sulfonamide group (-SO₂NH-) adjacent to the acetyl moiety. Reported in antitubercular research, it highlights how sulfonamide substitution broadens therapeutic applications compared to the parent amide .
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
- Structure : Adds a 4-methoxybenzenesulfonamide group.
- Activity : Demonstrates antioxidant and antibacterial properties, attributed to the electron-donating methoxy group and sulfonamide functionality. This contrasts with N-(4-acetylphenyl)dodecanamide, which lacks direct sulfonamide-mediated bioactivity .
Complex Structural Derivatives
N-(4-Acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₂₀H₃₁NO₂ | 333.47 | Amide, acetylphenyl |
| Lauramide MEA | C₁₄H₂₉NO₂ | 243.39 | Amide, hydroxyethyl |
| N4-Lauroylsulfacetamide | C₂₀H₃₂N₂O₄S | 396.55 | Sulfonamide, amide |
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